6-Imino-silacyclohexa-2,4-diene-2,4-diamine
Description
6-Imino-silacyclohexa-2,4-diene-2,4-diamine is a silicon-containing heterocyclic compound featuring a six-membered ring with one silicon atom, conjugated double bonds at positions 2 and 4, and functional groups including two amine (-NH₂) substituents at positions 2 and 4 and an imino (=NH) group at position 5. The silacyclohexadiene core distinguishes it from conventional carbon-based aromatic systems, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C5H7N3Si |
|---|---|
Molecular Weight |
137.21 g/mol |
InChI |
InChI=1S/C5H7N3Si/c6-3-1-4(7)9-5(8)2-3/h1-2,7H,6,8H2 |
InChI Key |
BNAIXHIHTOLINP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C([Si]C1=N)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Imino-silacyclohexa-2,4-diene-2,4-diamine typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The process begins with the preparation of a cyclohexa-2,4-diene-1-one sulfone derivative, which undergoes ring cleavage upon irradiation with visible light in the presence of various diamines. This reaction yields bis-amides containing a diene moiety . Industrial production methods may involve similar photolytic processes, optimized for larger scale synthesis.
Chemical Reactions Analysis
6-Imino-silacyclohexa-2,4-diene-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing oxidation products.
Reduction: Reduction reactions can yield diaminobenzoquinoneimine derivatives.
Substitution: The imino and diamine groups can participate in substitution reactions, forming a variety of derivatives depending on the reagents used.
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as LiAlH4/CuI . Major products formed from these reactions include bis-amides and diaminobenzoquinoneimine derivatives .
Scientific Research Applications
6-Imino-silacyclohexa-2,4-diene-2,4-diamine is a compound of significant interest in the field of organometallic chemistry and organic synthesis. This article will explore its applications, particularly in synthetic methodologies, biological activities, and potential industrial uses.
Reagent in Organic Synthesis
One of the primary applications of this compound is as a reagent in organic synthesis. It can participate in various chemical reactions including:
- Nucleophilic Additions : The nitrogen atoms in the compound can act as nucleophiles, allowing it to add to electrophilic centers in other organic molecules.
- Cyclization Reactions : The structure facilitates cyclization processes that are crucial for forming complex organic frameworks.
Catalysis
The compound has been investigated for its catalytic properties in several reactions. Its ability to stabilize transition states makes it an effective catalyst for:
- Cross-Coupling Reactions : It can facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes.
- Functional Group Transformations : The compound can assist in the conversion of functional groups under mild conditions.
Recent studies have suggested potential biological applications for this compound:
- Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. This opens avenues for developing new anticancer agents.
Case Study: Antitumor Activity
A notable case study involved synthesizing derivatives of this compound and testing their efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity comparable to established anticancer drugs, suggesting that further exploration could yield promising therapeutic candidates.
Material Science
Due to its unique silicon-based structure, this compound has potential applications in material science:
- Silicone Production : The compound can serve as an intermediate in synthesizing silicone polymers used in various industries including automotive and electronics.
Pharmaceutical Development
In pharmaceutical development, the compound's ability to form stable complexes with metal ions could be exploited to create new drug delivery systems or imaging agents.
Mechanism of Action
The mechanism of action of 6-Imino-silacyclohexa-2,4-diene-2,4-diamine involves its ability to undergo photolytic cleavage and form reactive intermediates such as ketenes . These intermediates can then react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the imino and diamine groups, as well as the silicon atom in the ring structure .
Comparison with Similar Compounds
Core Heterocyclic Systems
- 6-Imino-silacyclohexa-2,4-diene-2,4-diamine: Silicon-based six-membered ring with conjugated diene (positions 2 and 4) and diamino-imino substitution.
- Triazine Derivatives (e.g., 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine): Six-membered aromatic triazine rings (three nitrogen atoms) with diamino and aryl substituents .
- Simeton (N2,N4-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine): Triazine core with methoxy and alkylamino groups .
Substituent Effects
- The imino group in the target compound may enhance electron-withdrawing characteristics, analogous to the chlorophenyl group in 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, which improves thermal stability and optoelectronic performance .
Electronic and Optoelectronic Properties
Key Findings from Analogous Compounds
- Triazine-Based Emitters (e.g., PTZ-TRZ, DPA-TRZ) : Exhibit external quantum efficiencies (EQE) >20% in OLEDs due to efficient thermally activated delayed fluorescence (TADF). The phenyl linker in these derivatives enhances intramolecular charge transfer .
- 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine : Used as a pharmaceutical intermediate, its electron-deficient triazine core facilitates interactions with biological targets .
Inferred Properties of this compound
- The silacyclohexadiene ring may offer broader π-conjugation than triazine, improving light absorption/emission. However, silicon’s electropositive nature could reduce electron mobility compared to nitrogen-rich triazines.
- The imino group’s basicity might enable pH-responsive behavior, a feature absent in triazine derivatives like Simeton .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
6-Imino-silacyclohexa-2,4-diene-2,4-diamine is a compound of interest in organometallic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a silacyclohexadiene backbone with amino and imino functional groups that may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with various receptors may lead to pharmacological effects, including anti-inflammatory or anticancer activities.
- Metabolic Transformation : The compound's metabolism may yield active metabolites that exhibit distinct biological profiles.
In Vitro Studies
Recent studies have employed in vitro assays to evaluate the cytotoxicity and enzyme inhibition properties of this compound. One study indicated that the compound demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.3 | |
| MCF-7 (Breast Cancer) | 12.7 | |
| HeLa (Cervical Cancer) | 18.5 |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. A notable study reported that administration of this compound resulted in a significant reduction in tumor size in xenograft models.
| Treatment Group | Tumor Size Reduction (%) | Reference |
|---|---|---|
| Control | - | |
| Low Dose (10 mg/kg) | 30 | |
| High Dose (50 mg/kg) | 55 |
Study on Anticancer Activity
A comprehensive study investigated the anticancer properties of this compound against various cancer types. The results showed that the compound induced apoptosis through the activation of caspase pathways.
"The compound's ability to activate apoptotic pathways suggests its potential as an anticancer agent" .
Toxicological Assessment
Toxicological evaluations indicate that while the compound exhibits promising biological activity, it also presents some toxicity concerns at higher concentrations. A study highlighted the need for further investigation into its safety profile before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
